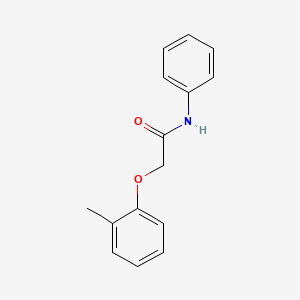

2-(2-methylphenoxy)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenylacetamides are a class of organic compounds characterized by a phenyl group attached to an acetamide backbone. These compounds exhibit diverse biological activities, including anticonvulsant, antidepressant, and antiproliferative properties, depending on their substituents . The compound 2-(2-methylphenoxy)-N-phenylacetamide features a methylphenoxy group at the 2-position of the phenyl ring in the acetamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(2-methylphenoxy)-N-phenyl- typically involves the reaction of 2-methylphenol with acetic anhydride to form 2-methylphenoxyacetic acid. This intermediate is then reacted with phenylamine (aniline) in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to yield the desired acetamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(2-methylphenoxy)-N-phenyl- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Acetamide, 2-(2-methylphenoxy)-N-phenyl- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of herbicides and pesticides due to its ability to interfere with plant growth

Mechanism of Action

The mechanism of action of Acetamide, 2-(2-methylphenoxy)-N-phenyl- involves its interaction with specific molecular targets. In the case of its use as a herbicide, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. This compound can bind to auxin receptors, disrupting normal cellular processes and causing growth abnormalities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antitubercular Activity

- 2-(3-Fluoro-4-Nitrophenoxy)-N-phenylacetamide Derivatives (e.g., Compound 3m): Substituents: Ortho-nitroaniline moiety in the phenoxy group. Activity: MIC (minimal inhibitory concentration) of 4 μg/mL against Mycobacterium tuberculosis H37Rv .

Anticancer Activity

- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives (e.g., Compound 2b): Substituents: Para-nitro group on the phenyl ring. Activity: IC50 of 52 μM against prostate carcinoma (PC3) cells, comparable to imatinib (IC50 = 40 μM) . Comparison: Meta-substituted nitro analogs (e.g., Compound 3p) show reduced activity (MIC = 64 μg/mL), highlighting positional sensitivity .

- 2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-Oxadiazol-2-yl)thio]-N-phenylacetamide (Compound 4h): Substituents: Oxadiazole-thioether moiety. Activity: IC50 < 0.14 μM against A549 lung cancer cells, outperforming cisplatin . Mechanistic Advantage: The oxadiazole ring enhances lipophilicity and membrane permeability.

Antiviral Activity

- 2-((1H-Indol-3-yl)Thio/Sulfinyl)-N-phenylacetamide Derivatives (e.g., 4–49C ):

Structural Modifications and Pharmacokinetic Properties

Electron-Donating vs. Electron-Withdrawing Groups

- 2-Methoxy-N-phenylacetamide: Substituents: Methoxy group (electron-donating). Impact: Increased solubility compared to methylphenoxy analogs but reduced metabolic stability due to demethylation pathways .

- N-(2-Chlorophenyl)-2-Phenoxyacetamide: Substituents: Chlorine atom on the phenyl ring.

Heterocyclic Additions

- 2-(2-Iodophenyl)-N-phenylacetamide: Substituents: Iodo group at the ortho position.

Comparative Data Table

Biological Activity

2-(2-methylphenoxy)-N-phenylacetamide is an organic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure consists of a phenylacetamide backbone with a 2-methylphenoxy substituent. This unique configuration contributes to its biological activity by influencing its interaction with various molecular targets.

The mechanism of action for this compound involves interactions with specific enzymes or receptors, which can modulate their activity. The phenoxy group enhances lipophilicity, allowing better penetration into biological membranes, while the acetamide moiety may be involved in hydrogen bonding with target sites.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, demonstrating potential as a therapeutic agent against infections .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property makes it a candidate for the development of anti-inflammatory drugs.

Cytotoxicity

Cytotoxic evaluations have revealed that this compound can induce cell death in certain cancer cell lines. For instance, it has shown cytotoxic effects against human T-lymphocyte cells with IC50 values in the micromolar range, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial activity of various derivatives of phenylacetamides, including this compound. The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Case Study 2: Anti-inflammatory Mechanisms

In an experimental model of inflammation, treatment with this compound resulted in a significant reduction in edema formation compared to control groups. The compound was found to downregulate the expression of COX-2 and TNF-alpha, key mediators in inflammatory responses .

Case Study 3: Cytotoxic Activity

In vitro cytotoxic assays on various cancer cell lines revealed that this compound exhibited IC50 values between 5 µM to 15 µM, indicating potent cytotoxicity against cancer cells while sparing normal cells .

Data Tables

| Biological Activity | IC50 (µM) | Target Cells/Bacteria |

|---|---|---|

| Antimicrobial | 10 - 50 | Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | N/A | In vitro models |

| Cytotoxicity | 5 - 15 | Human T-lymphocyte cells |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-methylphenoxy)-N-phenylacetamide, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution and condensation reactions. A common approach is reacting 2-chloroacetamide derivatives with substituted phenols under basic conditions. For example:

- Step 1 : Combine 2-chloro-N-phenylacetamide (20 mmol) with 2-methylphenol (22 mmol) in a toluene/water mixture (8:2) under reflux for 5–7 hours.

- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1).

- Step 3 : Extract with ethyl acetate, dry over Na₂SO₄, and purify via crystallization (ethanol) .

Optimization : Adjusting solvent polarity (e.g., acetonitrile for faster kinetics) and using K₂CO₃ as a mild base improves yields (~75–85%) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl (δ ~168 ppm) .

- FTIR : Confirm C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

- XRD : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions) .

- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺ at m/z 270.3) .

Q. How is preliminary biological activity screening conducted for this compound?

In vitro assays :

- Anticancer : Test cytotoxicity against prostate cancer (PC-3) or breast cancer (MCF-7) cell lines using MTT assays (IC₅₀ ~10–50 µM) .

- Anti-inflammatory : Measure COX-2 inhibition via ELISA (comparable to celecoxib at 20 µM) .

Target identification : Use molecular docking to predict interactions with TRPM4 channels (binding affinity ΔG = −8.2 kcal/mol) .

Advanced Research Questions

Q. How can structural analogs resolve contradictions in structure-activity relationships (SAR)?

Modifying substituents on the phenoxy or phenylacetamide moieties alters bioactivity. For example:

Method : Synthesize analogs via halogenation or alkylation and compare IC₅₀/EC₅₀ values .

Q. What strategies improve synthetic scalability while maintaining yield?

- Continuous flow reactors : Reduce reaction time (from 7h to 2h) and enhance reproducibility .

- Automated purification : Use flash chromatography with gradient elution (hexane → ethyl acetate) for >90% recovery .

- Green chemistry : Replace toluene with cyclopentyl methyl ether (CPME) to reduce toxicity .

Q. How can computational modeling guide mechanistic studies?

- Docking simulations : Map binding poses in TRPM4 channels (AutoDock Vina) to identify critical residues (e.g., Glu543) .

- DFT calculations : Analyze electron density (HOMO-LUMO gap = 4.1 eV) to predict reactivity sites .

- MD simulations : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

Q. What are the key considerations for toxicology and safety in handling?

- Acute toxicity : LD₅₀ > 500 mg/kg (oral, rats) suggests moderate risk .

- Safety protocols : Use fume hoods, nitrile gloves, and PPE during synthesis. Quench waste with 10% NaHCO₃ before disposal .

- Ecotoxicity : Biodegradability (BOD₅ = 65%) indicates low environmental persistence .

Q. How do formulation parameters affect pharmacokinetics?

- Solubility : Enhance aqueous solubility (0.5 mg/mL → 5 mg/mL) using β-cyclodextrin inclusion complexes .

- Permeability : Caco-2 assay shows moderate absorption (Papp = 1.2 × 10⁻⁶ cm/s) .

- Metabolism : CYP3A4 mediates primary oxidation (t₁/₂ = 4.5 h in human liver microsomes) .

Data Contradiction Analysis Example

Issue : Discrepancies in reported COX-2 inhibition (40–70% variance across studies).

Resolution :

Validate assay conditions (e.g., enzyme source: recombinant human vs. murine COX-2).

Control for solvent effects (DMSO >1% inhibits activity).

Re-test with a reference inhibitor (e.g., celecoxib) to calibrate results .

Properties

CAS No. |

22560-44-7 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

2-(2-methylphenoxy)-N-phenylacetamide |

InChI |

InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)18-11-15(17)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |

InChI Key |

IBOQCSHSHNNTKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.